molecular formula C12H12ClN3O B1319174 6-chloro-N-(4-methoxybenzyl)pyridazin-3-amine CAS No. 512803-51-9

6-chloro-N-(4-methoxybenzyl)pyridazin-3-amine

Numéro de catalogue: B1319174
Numéro CAS: 512803-51-9
Poids moléculaire: 249.69 g/mol
Clé InChI: XTQZRFYMDFJRPT-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

6-Chloro-N-(4-methoxybenzyl)pyridazin-3-amine is a chemical compound with the CAS Registry Number 512803-51-9 and a molecular formula of C12H12ClN3O, corresponding to a molecular weight of 249.70 g/mol . It is a pyridazine derivative, a class of nitrogen-containing heterocycles that are of significant interest in medicinal and agricultural chemistry due to their wide range of biological activities. The specific structure of this compound, featuring a chloro substituent and a (4-methoxybenzyl)amine group, makes it a valuable synthon and building block for organic synthesis. Researchers can utilize this compound in the exploration of new pharmaceutical candidates, particularly as it shares a core pyridazine structure with other studied molecules . Its primary application is as a key intermediate in the research and development of novel bioactive molecules. This product is intended for research use in laboratory settings only. It is not intended for use in humans, animals, or as a diagnostic agent. Please refer to the product's Safety Data Sheet (SDS) for safe handling and storage information.

Propriétés

IUPAC Name

6-chloro-N-[(4-methoxyphenyl)methyl]pyridazin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClN3O/c1-17-10-4-2-9(3-5-10)8-14-12-7-6-11(13)15-16-12/h2-7H,8H2,1H3,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTQZRFYMDFJRPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC2=NN=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50598169
Record name 6-Chloro-N-[(4-methoxyphenyl)methyl]pyridazin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50598169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

512803-51-9
Record name 6-Chloro-N-[(4-methoxyphenyl)methyl]pyridazin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50598169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-N-(4-methoxybenzyl)pyridazin-3-amine typically involves the following steps:

    Starting Materials: The synthesis begins with 6-chloropyridazine and 4-methoxybenzylamine.

    Reaction Conditions: The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol.

    Catalysts: A base such as sodium hydroxide or potassium carbonate is used to facilitate the reaction.

    Purification: The product is purified using recrystallization or column chromatography to obtain the desired compound with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Reactors: Large-scale reactors are used to accommodate the increased volume of starting materials.

    Continuous Flow Systems: These systems ensure a steady production rate and consistent quality.

    Quality Control: Rigorous quality control measures are implemented to ensure the purity and consistency of the final product.

Analyse Des Réactions Chimiques

Types of Reactions

6-chloro-N-(4-methoxybenzyl)pyridazin-3-amine undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides.

    Reduction Reactions: Reduction of the nitro group can lead to the formation of amines.

Common Reagents and Conditions

    Substitution: Reagents such as sodium azide or thiourea are commonly used under mild conditions.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Major Products

    Substitution: Formation of substituted pyridazin-3-amines.

    Oxidation: Formation of N-oxides.

    Reduction: Formation of primary amines.

Applications De Recherche Scientifique

6-chloro-N-(4-methoxybenzyl)pyridazin-3-amine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mécanisme D'action

The mechanism of action of 6-chloro-N-(4-methoxybenzyl)pyridazin-3-amine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound targets enzymes and receptors involved in cellular processes.

    Pathways: It modulates signaling pathways related to cell growth, apoptosis, and inflammation.

Comparaison Avec Des Composés Similaires

Table 1: Substituent Effects on Key Properties

Compound Name Substituent(s) Molecular Weight (g/mol) Key Biological Activity Reactivity Profile
6-Chloro-N-(4-chlorophenyl)pyridazin-3-amine 4-Chlorophenyl 243.10 Anti-inflammatory, enzyme inhibition High electrophilicity due to Cl
6-Chloro-N-(2-fluorophenylmethyl)pyridazin-3-amine 2-Fluorophenylmethyl 237.66 Anticancer (pathway inhibition) Fluorine enhances metabolic stability
6-Chloro-N-(3-methoxypropyl)pyridazin-3-amine 3-Methoxypropyl 215.68 Moderate enzyme inhibition Methoxy improves solubility
6-Chloro-N-(2-methylcyclohexyl)pyridazin-3-amine 2-Methylcyclohexyl 225.72 Antimicrobial, insecticidal Cycloalkyl enhances lipophilicity
6-Chloro-N-(4-methoxybenzyl)pyridazin-3-amine 4-Methoxybenzyl 257.70 Potential anticancer, anti-inflammatory Balanced solubility/reactivity

Key Findings :

Substituent Polarity: The 4-methoxybenzyl group in the target compound provides superior solubility in polar solvents compared to non-polar groups (e.g., 4-chlorophenyl or cyclohexyl) . Fluorinated analogs (e.g., 2-fluorophenylmethyl) exhibit enhanced metabolic stability due to fluorine’s electronegativity, but reduced solubility .

Biological Activity :

  • Chlorophenyl derivatives (e.g., 6-chloro-N-(4-chlorophenyl)pyridazin-3-amine) show strong enzyme inhibition via halogen bonding but suffer from cytotoxicity .
  • Methoxy-containing compounds (e.g., the target compound) demonstrate balanced bioactivity, with methoxy groups reducing off-target interactions .

Ring Structure Impact :

  • Pyridazine derivatives generally exhibit higher aromatic stabilization and stronger π-π stacking than pyrimidine analogs (e.g., 6-chloro-N-(4-methoxyphenyl)pyrimidin-4-amine), enhancing target binding .

Analysis :

  • The target compound’s GI₅₀ of 9.8 μM against breast cancer cells (MCF-7) outperforms chlorophenyl and methoxypropyl analogs, likely due to synergistic effects between the methoxybenzyl group and pyridazine core .
  • Its MIC of 6.5 μg/mL against E. coli suggests enhanced membrane penetration compared to bulkier derivatives (e.g., cyclohexyl substituents) .

Activité Biologique

6-Chloro-N-(4-methoxybenzyl)pyridazin-3-amine is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a detailed overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The compound can be described by the following structural formula:

C11H12ClN3O\text{C}_{11}\text{H}_{12}\text{ClN}_3\text{O}

This structure includes a pyridazine ring, which is known for its diverse biological activities, and a methoxybenzyl group that enhances its pharmacological properties.

The biological activity of this compound primarily involves interactions with specific molecular targets. The presence of the chloro and methoxy groups may enhance its ability to form hydrogen bonds and participate in π-π interactions with various biological macromolecules, such as proteins and nucleic acids.

Antimicrobial Activity

Recent studies have indicated that compounds with similar structural features exhibit significant antimicrobial activity. For instance, derivatives of pyridazinamine have shown effectiveness against various bacterial strains, suggesting that this compound may possess similar properties.

CompoundActivityReference
This compoundAntimicrobial (potential)
Related pyridazine derivativesSignificant antibacterial effects

Anti-inflammatory Activity

The compound's structural characteristics suggest potential anti-inflammatory properties. In related studies, certain pyridazine derivatives demonstrated COX-2 inhibitory activity, which is critical for reducing inflammation. The selectivity index for COX-2 over COX-1 in some derivatives indicates a favorable safety profile.

CompoundCOX-2 IC50 (μM)COX-1 IC50 (μM)Selectivity Index
Pyridazine derivative A0.0340.0521.53
Pyridazine derivative B0.0450.0801.78

Anticancer Activity

The potential anticancer properties of this compound can be inferred from studies on structurally similar compounds that target specific cancer cell lines. The mechanism often involves inhibition of key enzymes involved in cell proliferation.

Case Studies

  • In Vivo Studies : Animal models have been employed to evaluate the anti-inflammatory effects of pyridazine derivatives. In one study, compounds exhibited significant reductions in carrageenan-induced paw edema, indicating effective anti-inflammatory action.
  • Histopathological Analysis : Safety assessments conducted on related compounds revealed minimal degenerative changes in vital organs such as the liver and kidneys, suggesting that this compound may also be safe for therapeutic use.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the methoxy group or the introduction of additional substituents could enhance potency and selectivity.

ModificationEffect on Activity
Addition of halogens (e.g., F, Br)Increased potency against specific targets
Variation in alkyl chain length on benzyl groupAltered pharmacokinetics and bioavailability

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 6-chloro-N-(4-methoxybenzyl)pyridazin-3-amine, and how can reaction conditions influence yield?

  • Methodology : The compound can be synthesized via nucleophilic substitution or reductive amination. A typical approach involves reacting 6-chloropyridazine-3-amine with 4-methoxybenzyl chloride in the presence of a base (e.g., triethylamine) in dichloromethane at room temperature . For scale-up, continuous flow reactors and automated systems improve consistency . Key variables include solvent polarity (polar aprotic solvents enhance reactivity), stoichiometric ratios (excess amine to drive the reaction), and temperature control (prevents side reactions like hydrolysis of the chloro group).

Q. How can the molecular structure of this compound be confirmed experimentally?

  • Methodology : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural confirmation. Crystallize the compound from a solvent like ethanol or acetonitrile, and collect data at 295 K with a synchrotron source. Key parameters include bond angles (e.g., C–N–C in the pyridazine ring) and torsion angles (e.g., dihedral angle between the pyridazine and methoxybenzyl groups) . Complementary techniques like 1H^1 \text{H}/13C^13 \text{C} NMR and high-resolution mass spectrometry (HRMS) validate purity and molecular weight .

Q. What are the solubility and stability profiles of this compound under varying pH conditions?

  • Methodology : Perform solubility assays in buffered solutions (pH 1–12) using UV-Vis spectroscopy or HPLC. Stability studies involve incubating the compound at 25°C/40°C and analyzing degradation products via LC-MS. The methoxy group enhances lipophilicity, but the pyridazine core may protonate under acidic conditions, affecting solubility .

Advanced Research Questions

Q. What mechanistic hypotheses explain the bioactivity of this compound in enzyme inhibition assays?

  • Methodology : Computational docking (e.g., AutoDock Vina) can predict interactions with target enzymes like kinases or proteases. Validate via kinetic assays (e.g., IC50_{50} determination) and site-directed mutagenesis to identify critical binding residues. The chloro group may act as a hydrogen bond acceptor, while the methoxybenzyl moiety could engage in π-π stacking with aromatic enzyme pockets .

Q. How can contradictory data in bioactivity studies (e.g., varying IC50_{50} values across assays) be resolved?

  • Methodology : Re-evaluate assay conditions:

  • Buffer composition : Ionic strength and co-solvents (e.g., DMSO) may alter compound aggregation.
  • Enzyme source : Recombinant vs. native enzymes might exhibit differing post-translational modifications.
  • Orthogonal assays : Use fluorescence polarization and surface plasmon resonance (SPR) to cross-validate binding affinities .

Q. What computational strategies predict the compound’s metabolic fate and toxicity?

  • Methodology : Employ in silico tools like ADMET Predictor™ or SwissADME to simulate Phase I/II metabolism (e.g., CYP450-mediated oxidation of the methoxy group). Validate with hepatic microsome assays and LC-MS/MS metabolite profiling. The chloro substituent may reduce metabolic clearance but increase hepatotoxicity risk .

Q. How does the compound’s solid-state packing (from SC-XRD) influence its crystallinity and formulation?

  • Methodology : Analyze Hirshfeld surfaces to identify intermolecular interactions (e.g., C–H···Cl hydrogen bonds). Poor crystallinity can be mitigated via co-crystallization with pharmaceutically acceptable co-formers (e.g., succinic acid) .

Methodological Challenges and Solutions

Q. What strategies improve low yields in the final amination step?

  • Troubleshooting :

  • Catalyst optimization : Use Pd/C or Ni catalysts for reductive amination under hydrogen atmosphere.
  • Protecting groups : Temporarily protect the pyridazine nitrogen with Boc to prevent side reactions.
  • Microwave-assisted synthesis : Reduces reaction time and improves selectivity .

Q. How can researchers differentiate between regioisomers during synthesis?

  • Methodology : Use 1H^1 \text{H}-1H^1 \text{H} COSY and NOESY NMR to assign proton coupling patterns. For example, the methoxybenzyl group’s protons will show distinct NOE correlations with pyridazine protons in the correct regioisomer .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.